molecular formula C22H25N3O4 B14084912 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14084912
M. Wt: 395.5 g/mol
InChI Key: MDJQAAOAXGMWDH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, dimethoxyphenyl, and hydroxy-dimethylphenyl groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone. The subsequent steps involve the introduction of the dimethoxyphenyl and hydroxy-dimethylphenyl groups through various substitution reactions. The final step is the formation of the carboxamide group, which can be accomplished using standard amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, halogens

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both dimethoxyphenyl and hydroxy-dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H25N3O4/c1-13-5-7-16(21(26)14(13)2)17-12-18(25-24-17)22(27)23-10-9-15-6-8-19(28-3)20(11-15)29-4/h5-8,11-12,26H,9-10H2,1-4H3,(H,23,27)(H,24,25)

InChI Key

MDJQAAOAXGMWDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)O)C

Origin of Product

United States

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